2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile
Description
2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile is a heterocyclic organic compound featuring a quinoline backbone substituted with a chlorine atom at position 2, a 2-hydroxyethyl group at position 6, and a nitrile group at position 2. The quinoline core provides aromatic stability, while the substituents confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
2-chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-12-10(7-14)6-9-5-8(3-4-16)1-2-11(9)15-12/h1-2,5-6,16H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXMPDQMGXADIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1CCO)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aniline-Cyanoacetate Cyclization
A foundational step involves heating 6-amino-2-chlorobenzoic acid derivatives with ethyl (ethoxymethylene)cyanoacetate in high-boiling solvents like diphenyl ether or toluene. For example:
Procedure :
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Combine 6-amino-2-chlorobenzoic acid (10.2 g, 65.8 mmol) with ethyl (ethoxymethylene)cyanoacetate (18.36 g, 108 mmol) in toluene.
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Reflux at 100–110°C for 4.5 hours to form ethyl 2-chloro-6-aminoquinoline-3-carboxylate.
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Isolate via cooling and trituration with hexane/ethyl acetate (yield: 85–90%).
Key Data :
Regioselective Chlorination at C2
Phosphorus Oxychloride-Mediated Halogenation
Chlorination at C2 is achieved using POCl₃ under controlled conditions:
Procedure :
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React ethyl 6-hydroxyethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (2.0 g) with POCl₃ (5 mL) at 105°C for 45 minutes.
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Quench with ice-cold sodium carbonate and extract with CH₂Cl₂/MeOH (95:5).
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Purify via flash chromatography (hexane/EtOAc gradient) to yield this compound (mp: 177–179°C).
Mechanistic Insight :
POCl₃ acts as both a chlorinating agent and Lewis acid, facilitating keto-enol tautomerization and electrophilic attack at C2.
Installation of the 2-Hydroxyethyl Group at C6
Alkoxylation via Sodium Hydride-Mediated Substitution
Procedure :
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Treat 2-chloro-6-fluoroquinoline-3-carbonitrile (500 mg, 1.28 mmol) with sodium hydride (128 mg, 3.2 mmol) in 2-methoxyethanol (5 mL).
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Heat at 120–125°C for 1 hour, then at 140–150°C for 2.5 hours.
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Neutralize with aqueous NaHCO₃ and isolate via filtration (yield: 70–75%).
Optimization Notes :
-
Excess NaH ensures complete deprotonation of the hydroxyl group in ethylene glycol, enhancing nucleophilicity.
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Elevated temperatures (>140°C) drive SN2 displacement of fluoride by the hydroxyethyl moiety.
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
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Quinoline Formation : Cyclize 6-amino-2-chlorobenzoic acid with ethyl (ethoxymethylene)cyanoacetate.
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Chlorination : Treat with POCl₃ to install C2 chlorine.
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Hydroxyethyl Introduction : Substitute C6 fluoride with 2-hydroxyethyl using NaH/ethylene glycol.
Overall Yield : 52–58% (three steps).
Analytical Characterization
Spectroscopic Data
Thermal Properties
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Substitution Reactions at the Chlorine Atom
The chlorine atom undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the nitrile group. Key reactions include:
For example, reaction with 4-phenoxyaniline under reflux in 2-ethoxyethanol yields 6-methoxy-7-(4-methylpiperazin-1-yl)-4-(4-phenoxyphenylamino)-quinoline-3-carbonitrile after sequential substitutions .
Nitrile Group Reactivity
The nitrile group participates in reductions and cycloadditions:
-
Reduction to amine :
Treatment with LiAlH₄ in THF reduces the nitrile to (2-chloroquinolin-3-yl)methanamine , preserving the hydroxyethyl group . -
Schiff base formation :
Condensation with hydrazine derivatives forms hydrazones (e.g., 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde hydrazones ), which cyclize to pyrazole or triazole derivatives under acidic conditions .
Hydroxyethyl Group Transformations
The hydroxyl group undergoes typical alcohol reactions:
For instance, reaction with acetic anhydride produces 6-(2-acetoxyethyl)-2-chloro-3-quinolinecarbonitrile .
Cyclization Reactions
Intramolecular cyclizations form fused heterocycles:
-
Pyrazolo[3,4-b]quinolines :
Condensation with phenylhydrazine followed by thermal cyclization in nitrobenzene yields 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline . -
Triazoloquinolines :
Reaction with NaN₃ and Cu(I) catalysts under click chemistry conditions generates triazole-fused derivatives .
Coordination Chemistry
The hydroxyethyl and nitrile groups enable metal complexation:
Scientific Research Applications
Medicinal Chemistry Applications
2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile has shown promise in the development of pharmaceuticals, particularly as an antimicrobial agent. Its structural similarity to other quinoline derivatives allows it to exhibit biological activities such as:
- Antibacterial Activity : Research indicates that quinoline derivatives can be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Antifungal Properties : Some studies have reported antifungal effects against pathogens like Aspergillus niger .
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it valuable for synthesizing complex molecules. Key applications include:
- Synthesis of Heterocycles : The compound can be utilized to synthesize a variety of heterocyclic compounds, which are essential in drug discovery .
- Reactivity in Multi-step Synthesis : It can participate in reactions such as alkylation and condensation, leading to the formation of more complex structures .
Recent studies have focused on the biological activity of 2-chloroquinoline derivatives, including this compound. Notable findings include:
- Anticancer Potential : Some derivatives have been evaluated for their anticancer properties, with certain compounds showing cytotoxic effects on cancer cell lines .
- Enzyme Inhibition : There is ongoing research into the inhibition of specific enzymes that are crucial for the survival of pathogenic microorganisms .
Case Study 1: Antimicrobial Activity
A study conducted on various quinoline derivatives, including this compound, demonstrated significant antibacterial activity against Bacillus spizizenii and antifungal activity against Curvularia lunata. The results indicated that modifications to the quinoline structure could enhance efficacy .
Case Study 2: Synthesis of Heterocycles
In a synthetic route involving 2-chloroquinoline derivatives, researchers successfully synthesized several new heterocycles through reactions with various nucleophiles. This study highlighted the compound's utility as a precursor for generating diverse chemical entities with potential biological applications .
Summary Table of Applications
| Application Area | Description | Examples |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and antifungal properties | Effective against E. coli, S. aureus |
| Synthetic Organic Chemistry | Building block for complex molecule synthesis | Heterocycle formation |
| Biological Activity | Anticancer potential and enzyme inhibition | Cytotoxic effects on cancer cell lines |
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile is primarily based on its ability to interact with specific molecular targets. The chloro and hydroxyethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Table 1: Key Structural Features of Quinoline-3-carbonitrile Derivatives
Key Observations :
- Hydroxyethyl vs.
- Electron-Withdrawing Effects : The nitrile (-CN) and chlorine atoms in all derivatives stabilize electron-deficient aromatic systems, facilitating electrophilic substitution reactions .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Hydrogen-Bonding Capacity: The hydroxyethyl group in the target compound introduces strong O-H stretching vibrations (~3400 cm$^{-1}$), absent in methoxy or amino analogs .
- Lipophilicity: The higher LogP of methoxy-substituted derivatives (2.5) suggests greater membrane permeability compared to hydroxyethyl (1.8) or amino (1.2) variants, critical for drug design .
Biological Activity
2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
- Molecular Formula : C_11H_10ClN_2O
- Molecular Weight : 220.66 g/mol
- CAS Number : 1367706-48-6
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Quinoline derivatives have been shown to inhibit bacterial growth by interfering with DNA gyrase and topoisomerase enzymes, essential for bacterial DNA replication and repair.
- Anticancer Properties : The compound exhibits potential as an inhibitor of protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways related to cancer progression. Inhibition of PTKs can lead to reduced tumor growth and metastasis .
- Antioxidant Activity : Quinoline derivatives are reported to possess antioxidant properties, which may help in mitigating oxidative stress in cells. This activity is vital for protecting cells from damage caused by free radicals.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antibacterial activity against various pathogens. A study employing the disk diffusion method revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15.5 |
| Escherichia coli | 14.0 |
| Pseudomonas aeruginosa | 16.0 |
Anticancer Activity
The compound's anticancer properties were evaluated in vitro against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that it significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
Case Studies
- Case Study on Antimicrobial Efficacy : In a comparative study, the efficacy of this compound was assessed against standard antibiotics. The compound showed comparable or superior antibacterial activity compared to ciprofloxacin, particularly against multi-drug resistant strains.
- Case Study on Anticancer Potential : A recent investigation into the cytotoxic effects of this compound on MCF-7 cells showed that it induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare quinoline-3-carbonitrile derivatives, and how can reaction conditions be optimized?
- Quinoline-3-carbonitrile derivatives are typically synthesized via multi-component reactions (MCRs). For example, a microwave-assisted three-component reaction involving methyl 2-cyanoacetate, aromatic aldehydes, and amines in ethanol can yield these derivatives efficiently. Catalytic systems like N-doped graphene quantum dots/CoFe₂O₄ nanocomposites enhance reaction rates and yields by providing a large surface area and magnetic retrievability . Optimization parameters include solvent choice (e.g., green solvents like ethanol), microwave irradiation time, and catalyst loading (typically 5–10 mol%).
Q. How can the crystal structure of 2-Chloro-6-(2-hydroxyethyl)quinoline-3-carbonitrile be determined experimentally?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like SHELX (for structure solution and refinement) and ORTEP-III (for visualization) are widely used . Data collection involves mounting a high-quality crystal on a diffractometer, followed by refinement using programs like WinGX to resolve bond lengths, angles, and intermolecular interactions .
Q. What preliminary assays are used to evaluate the biological activity of quinoline-3-carbonitrile derivatives?
- Enzymatic inhibition assays (e.g., acetylcholinesterase/BChE activity) are common. For instance, kinetic studies using Ellman’s method measure half-maximal inhibitory concentration (IC₅₀) values. Initial screening often involves UV-Vis spectroscopy to monitor substrate hydrolysis rates in the presence of inhibitors .
Advanced Research Questions
Q. How can molecular docking and kinetic studies elucidate the mechanism of action of this compound as a BChE inhibitor?
- Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) identifies binding interactions at the catalytic anionic site (CAS) and peripheral anionic site (PAS) of BChE. Kinetic analysis (e.g., Lineweaver-Burk plots) classifies inhibitors as competitive, non-competitive, or mixed-type. For example, substituents like methoxy groups enhance PAS binding, as shown in derivatives with IC₅₀ values ≤1.00 µM .
Q. What electrochemical techniques are used to study quinoline-3-carbonitrile derivatives as corrosion inhibitors?
- Electrochemical impedance spectroscopy (EIS) and Tafel polarization are critical. EIS data (Nyquist/Bode plots) model charge transfer resistance (Rct) and double-layer capacitance (Cdl) using equivalent circuits. Tafel analysis quantifies corrosion current density (icorr) and inhibition efficiency (%IE). For example, derivatives with mixed inhibition behavior show %IE >85% at 30°C in acidic media .
Q. How do computational methods like DFT predict the electronic and nonlinear optical (NLO) properties of quinoline-3-carbonitrile derivatives?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) analyze frontier molecular orbitals (FMOs), electrostatic potential (MEP), and hyperpolarizability (β). High β values indicate strong NLO activity, often linked to electron-withdrawing groups (e.g., -CN) and extended π-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
